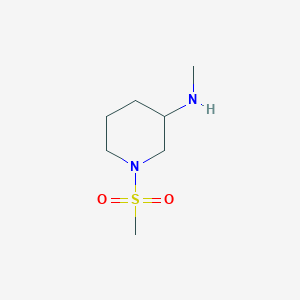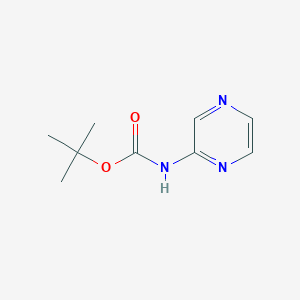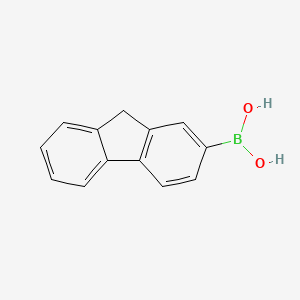
5-Methylnaphthalen-2-amine
Overview
Description
5-Methylnaphthalen-2-amine: is an organic compound with the molecular formula C11H11N . It is a derivative of naphthalene, where an amine group is attached to the second carbon of the naphthalene ring, and a methyl group is attached to the fifth carbon. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnaphthalen-2-amine typically involves the following steps:
Nitration of 5-Methylnaphthalene: The starting material, 5-Methylnaphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the second position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 5-Methylnaphthalene are nitrated in industrial reactors.
Continuous Reduction: The nitro compound is continuously fed into reduction reactors where it is converted to the amine using catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions: 5-Methylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed:
Oxidation: 5-Methylnaphthalen-2-nitroso, 5-Methylnaphthalen-2-nitro.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
5-Methylnaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methylnaphthalen-2-amine involves its interaction with various molecular targets:
Molecular Targets: The amine group can form hydrogen bonds with biological molecules, influencing their activity.
Pathways Involved: The compound can participate in metabolic pathways involving amine oxidation and conjugation reactions
Comparison with Similar Compounds
- 2-Methylnaphthalen-1-amine
- N-Methylnaphthalen-2-amine
- 2-Methylnaphthalen-1-amine
Comparison:
- Structural Differences: While 5-Methylnaphthalen-2-amine has a methyl group at the fifth position and an amine group at the second position, similar compounds may have these groups at different positions, affecting their chemical reactivity and biological activity.
- Uniqueness: The specific positioning of the methyl and amine groups in this compound gives it unique properties, such as specific reactivity patterns and potential biological activities .
Properties
IUPAC Name |
5-methylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFGYFJDAVDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618503 | |
| Record name | 5-Methylnaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37521-76-9 | |
| Record name | 5-Methylnaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






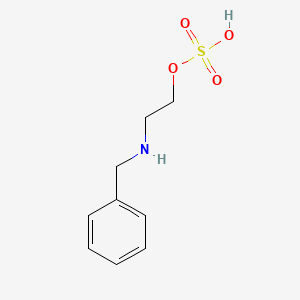
![8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1628932.png)
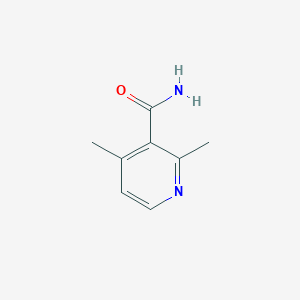
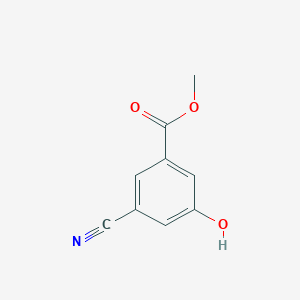
![2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B1628938.png)


